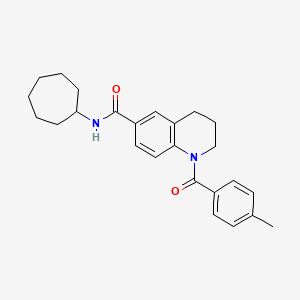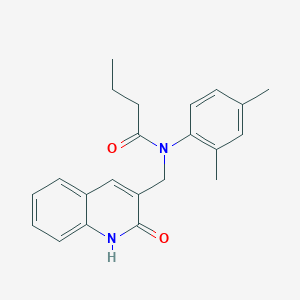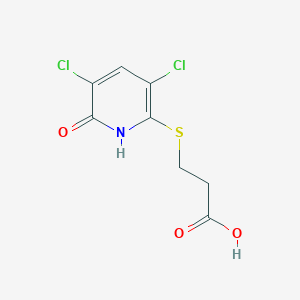![molecular formula C13H18N2O3S B7704293 3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE CAS No. 948636-90-6](/img/structure/B7704293.png)
3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrrolidine ring attached to a sulfonyl group, which is further connected to a phenyl ring and a propanamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE typically involves the following steps:
Formation of Pyrrolidine Sulfonamide: The initial step involves the reaction of pyrrolidine with a sulfonyl chloride derivative to form pyrrolidine sulfonamide.
Attachment of Phenyl Group: The pyrrolidine sulfonamide is then reacted with a phenyl derivative, often through a nucleophilic substitution reaction, to attach the phenyl group.
Formation of Propanamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions and steric effects.
Comparación Con Compuestos Similares
Similar Compounds
3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANOIC ACID: Similar structure but with a carboxylic acid group instead of an amide.
3-CHLORO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE: Contains a chlorine atom, which can alter its reactivity and biological activity.
Uniqueness
3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the pyrrolidine ring and sulfonyl group makes it a versatile scaffold for drug discovery and development.
Propiedades
IUPAC Name |
3-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c14-13(16)8-5-11-3-6-12(7-4-11)19(17,18)15-9-1-2-10-15/h3-4,6-7H,1-2,5,8-10H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHONYLNOTKHELB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[4-(Diethylsulfamoyl)phenoxy]acetyl}piperidine-4-carboxamide](/img/structure/B7704212.png)



![N-benzyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-nitroaniline](/img/structure/B7704233.png)
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7704239.png)
![4-[[2-[(4-Chlorophenyl)sulfonylamino]acetyl]amino]benzamide](/img/structure/B7704247.png)

![N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B7704296.png)
![2-(N-cyclohexyl-4-bromobenzenesulfonamido)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7704308.png)
![N-(2,3-dimethylphenyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7704314.png)

![3,4,5-triethoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B7704319.png)
![2-{3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one](/img/structure/B7704321.png)
